N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide
Overview
Description
N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide is a chiral sulfonamide compound It is characterized by its unique structure, which includes a chiral center and bulky substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with (1R,2R)-2-amino-1,2-diphenylethanol and 2,4,6-triisopropylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield nitroso derivatives, while reduction with lithium aluminum hydride can produce the corresponding amine.
Scientific Research Applications
N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide has several scientific research applications:
Asymmetric Synthesis: It is used as a chiral auxiliary or ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Catalysis: The compound serves as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Pharmacology: It is investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Material Science: The compound is explored for its use in the development of new materials with specific properties, such as chirality and stability.
Mechanism of Action
The mechanism of action of N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide involves its interaction with specific molecular targets. The chiral center and bulky substituents play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-((1R,2R)-2-amino-1,2-diphenylethyl)-benzenesulfonamide: Lacks the triisopropyl groups, resulting in different steric and electronic properties.
N-((1R,2R)-2-amino-1,2-diphenylethyl)-methanesulfonamide: Has a smaller sulfonamide group, affecting its reactivity and binding characteristics.
Uniqueness
N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide is unique due to its bulky triisopropyl groups, which provide steric hindrance and influence its chemical behavior. This makes it particularly useful in applications requiring high selectivity and stability.
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O2S/c1-19(2)24-17-25(20(3)4)29(26(18-24)21(5)6)34(32,33)31-28(23-15-11-8-12-16-23)27(30)22-13-9-7-10-14-22/h7-21,27-28,31H,30H2,1-6H3/t27-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSBAKFIRHTBCY-VSGBNLITSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133176 | |
Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852212-92-1 | |
Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852212-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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